![molecular formula C7H5Br2N3O B1447801 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal CAS No. 1375476-97-3](/img/structure/B1447801.png)
2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal
Vue d'ensemble
Description
2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal (2-Br-3-BPIP) is an organic compound that has been studied extensively due to its various applications in the fields of organic synthesis, medicinal chemistry and drug discovery. It is a brominated pyrazine derivative that has been used in a variety of reactions, including Diels-Alder reactions, aldol reactions, and Wittig reactions. In addition, 2-Br-3-BPIP has been used as a reagent for the synthesis of various heterocycles and organic compounds.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis and Biological Efficacy : Compounds structurally related to 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal have been synthesized and evaluated for their biological efficacy. For example, 1-Thiocarboxamido-3-methyl-4-(4-arylhydrazono)-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazole derivatives were prepared and assessed for biological activities, indicating the potential of brominated pyrazine derivatives in developing biologically active molecules (Rodrigues & Bhalekar, 2016).
Antibacterial and Antifungal Activities : Brominated pyrazine derivatives have also been synthesized and tested for their antibacterial and antifungal activities. This highlights their potential as leads in the development of new antimicrobial agents (Pundeer et al., 2013).
Material Science and Chemistry
- Nontraditional π Gelators : Research into β-iminoenolates and their difluoroboron complexes, which can include brominated components, has shown that these compounds can act as nontraditional π gelators, influencing gelation abilities and offering insights into the design of new materials with specific optical and sensory properties (Wu et al., 2017).
Catalysis and Synthetic Chemistry
- Catalytic Applications : Studies on palladium(II) complexes with (imino)pyridine ligands, including bromopyridine derivatives, have demonstrated their effectiveness as catalysts in ethylene dimerization, indicating the role of brominated pyrazines in catalysis and synthesis of polymers or organic compounds (Nyamato, Ojwach, & Akerman, 2015).
Propriétés
IUPAC Name |
(3E)-2-bromo-3-(5-bromopyrazin-2-yl)iminopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3O/c8-5(4-13)1-11-7-3-10-6(9)2-12-7/h1-5H/b11-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUMMQZMFXYLLP-QQDOKKFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N=CC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CC(=N1)Br)/N=C/C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
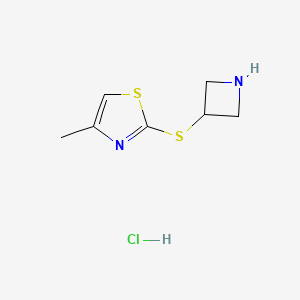
![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
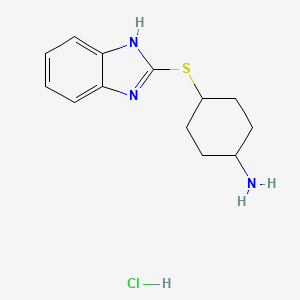
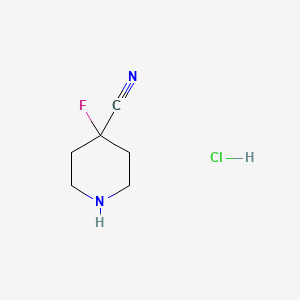
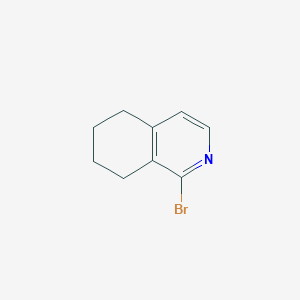
![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)
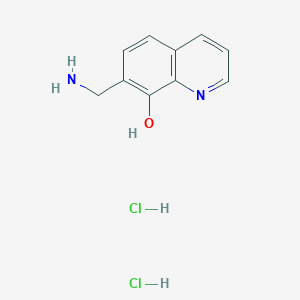
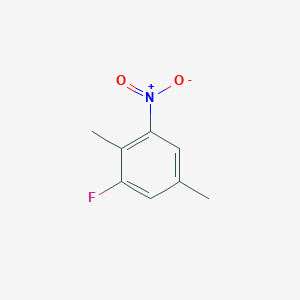
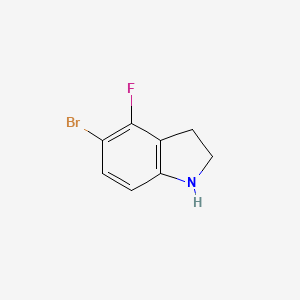
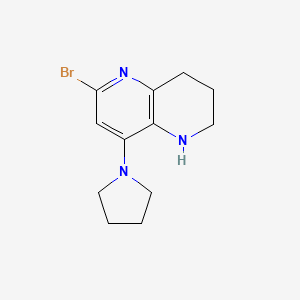
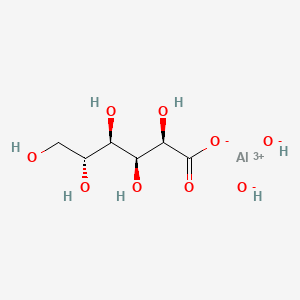
![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)